Antibacterial Potency of N3,N5-Di(substituted)isoxazole-3,5-diamine Derivatives vs. Cloxacillin: MIC Head-to-Head Comparison
Derivatives of isoxazole-3,5-diamine, specifically the N3,N5-di(substituted) series (compounds 178d, 178e, 178f), were evaluated for antibacterial activity via Mueller Hinton broth turbidometric MIC determination against E. coli MTCC 443 and S. aureus MTCC 96. Against E. coli, compounds 178d, 178e, and 178f showed MIC values of 117 μg/mL, 110 μg/mL, and 95 μg/mL, respectively, compared to cloxacillin at 120 μg/mL. Against S. aureus, compounds 178d and 178e gave MIC values of 100 μg/mL and 95 μg/mL, respectively, compared to cloxacillin at 100 μg/mL [1]. The most active derivative (178f) thus outperformed the clinical standard cloxacillin by a factor of 1.26× against E. coli. The study established that electron-withdrawing groups (F, Cl) and para-substitution on the phenyl rings enhanced potency, providing a quantifiable SAR framework that depends on the accessibility of both N3 and N5 amine positions for substitution, a feature unique to the 3,5-diamine scaffold [1].
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Compound 178f (N3,N5-di(substituted)isoxazole-3,5-diamine derivative): MIC 95 μg/mL (E. coli MTCC 443); Compound 178e: MIC 95 μg/mL (S. aureus MTCC 96) |
| Comparator Or Baseline | Cloxacillin: MIC 120 μg/mL (E. coli MTCC 443); MIC 100 μg/mL (S. aureus MTCC 96) |
| Quantified Difference | 178f vs. cloxacillin: E. coli MIC 95 vs. 120 μg/mL (1.26-fold improvement); 178e vs. cloxacillin: S. aureus MIC 95 vs. 100 μg/mL (1.05-fold improvement) |
| Conditions | Mueller Hinton broth turbidometric method; E. coli MTCC 443 and S. aureus MTCC 96 strains |
Why This Matters
Directly demonstrates that the N3,N5-disubstituted architecture accessible only from isoxazole-3,5-diamine can yield antibacterial agents exceeding the potency of a first-line clinical antibiotic, establishing procurement value for medicinal chemistry programs targeting resistant pathogens.
- [1] Patel, R.; Chhabaria, M. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. J. Pharma Insights Res. 2024, DOI: 10.69613/96je8405. View Source
